

Introduction to Substance P and [Tyr8]Substance P

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Compound of Interest					
Compound Name:	[Tyr8]-Substance P				
Cat. No.:	B1353927	Get Quote			

Substance P (SP) is an 11-amino acid neuropeptide that is a member of the tachykinin family. [1] It is widely expressed in the central and peripheral nervous systems, as well as the immune system.[1] SP plays a crucial role in transmitting pain signals from peripheral sensory neurons to the central nervous system.[1] Beyond its role in nociception, SP is also involved in neurogenic inflammation, intestinal physiology, and host-protective immune responses.[1][2]

[Tyr8]-Substance P is a synthetic analog of Substance P where the glycine at position 8 is replaced by tyrosine.[3] This modification makes it particularly useful for radioiodination (125I), creating a radioligand for receptor binding assays and radioimmunoassays to study the distribution and binding kinetics of Substance P receptors.[3][4][5] It is important to note that for immunohistochemistry, the target is typically Substance P itself, and this is achieved using antibodies specific to Substance P, not by using **[Tyr8]-Substance P** as a staining reagent.

Application Notes

Immunohistochemistry for Substance P is a powerful technique to identify and localize SP-containing neurons and fibers in various tissues, including the brain, spinal cord, and peripheral tissues like the dorsal root ganglia and intestine.[6][7][8] This method is invaluable for studying changes in SP expression in different physiological and pathological conditions, such as pain states, inflammatory diseases, and neurological disorders.[9][10]

Successful IHC for Substance P relies on several critical factors:



- Antibody Selection: The choice of a high-quality primary antibody specific to Substance P is paramount. Both monoclonal and polyclonal antibodies are available from various commercial sources.[11][12] It is crucial to validate the antibody's specificity for the intended application.
- Tissue Preparation: Proper fixation and processing of the tissue are essential to preserve the antigenicity of Substance P. Perfusion with 4% paraformaldehyde is a commonly used fixation method.[6]
- Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step is often necessary to unmask the antigenic sites. Heat-induced epitope retrieval (HIER) using a citrate buffer is a common approach.
- Signal Detection: A sensitive detection system, such as the avidin-biotin complex (ABC)
 method or polymer-based systems, is required to visualize the antigen-antibody complex.[13]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Substance P immunohistochemistry based on published protocols. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Primary Antibody Dilution and Incubation

Antibody Type	Host	Recommen ded Dilution	Incubation Time	Incubation Temperatur e	Reference
Polyclonal	Rabbit	1:1000 - 1:8000	24 - 48 hours	4°C	[6][13]
Monoclonal	Mouse	1:500 - 1:2000	12 - 24 hours	4°C	[12]
Monoclonal	Rat	Varies	Varies	Varies	[12]

Table 2: Secondary Antibody and Detection Reagents



Reagent	Recommended Dilution	Incubation Time	Incubation Temperature	Reference
Biotinylated Anti- Rabbit IgG	1:500	24 hours	Room Temperature	[6]
Biotinylated Goat Anti-Rabbit	1:200	40 minutes	Room Temperature	[13]
Extravidin-HRP	1:1500	24 hours	Room Temperature	[6]
ABC Reagent	As per manufacturer's instructions	30 - 60 minutes	Room Temperature	[13]

Experimental Protocols

Protocol 1: Immunohistochemistry for Substance P in Paraffin-Embedded Sections

This protocol provides a general procedure for the detection of Substance P in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Phosphate Buffered Saline (PBS)



- Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
- Primary antibody against Substance P
- Biotinylated secondary antibody
- Avidin-Biotin Complex (ABC) reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- · Mounting medium

Procedure:

- · Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 10 minutes each.[14]
 - Immerse slides in 100% ethanol twice for 10 minutes each.[14]
 - Immerse slides in 95%, 90%, 80%, and 70% ethanol for 5 minutes each.[14]
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
 - Heat in a microwave, pressure cooker, or water bath according to optimized protocol (e.g., 95-100°C for 20 minutes).
 - Allow slides to cool to room temperature.
 - Rinse with PBS.
- Peroxidase Blocking:



- Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[14]
- Rinse with PBS.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
- · Primary Antibody Incubation:
 - Dilute the primary Substance P antibody to its optimal concentration in antibody dilution buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS.
 - Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
- Signal Amplification:
 - Rinse slides with PBS.
 - Incubate sections with ABC reagent for 30-60 minutes at room temperature.
- Visualization:
 - Rinse slides with PBS.
 - Incubate sections with DAB substrate until the desired brown staining intensity is reached.
 - Rinse with deionized water to stop the reaction.



- Counterstaining:
 - Counterstain with hematoxylin for 30-60 seconds.[14]
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate sections through graded ethanols and xylene.[14]
 - Mount coverslips with a permanent mounting medium.

Protocol 2: Immunohistochemistry for Substance P in Frozen Sections

This protocol is suitable for detecting Substance P in fresh-frozen or lightly fixed frozen tissue sections.

Materials:

- Frozen tissue sections on charged slides
- 4% Paraformaldehyde in PBS (for post-fixation)
- Phosphate Buffered Saline (PBS)
- Cryoprotectant (e.g., 30% sucrose in PBS)
- Hydrogen Peroxide (0.3% in PBS)
- Blocking Buffer (e.g., 10% Normal Goat Serum with 0.3% Triton X-100 in PBS)
- Primary antibody against Substance P
- Biotinylated secondary antibody
- · Avidin-Biotin Complex (ABC) reagent
- DAB substrate kit



· Mounting medium

Procedure:

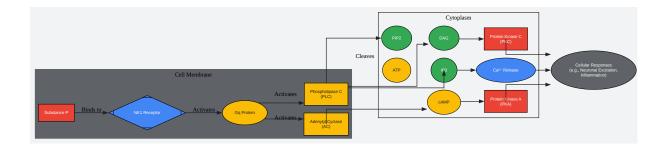
- Tissue Preparation:
 - Perfuse animal with 4% paraformaldehyde.[6]
 - Dissect tissue and post-fix in 4% paraformaldehyde for 2-4 hours.
 - Cryoprotect in 30% sucrose in PBS overnight at 4°C.
 - Embed in OCT compound and freeze.
 - Cut cryosections (10-20 μm) and mount on slides.
- · Staining Procedure:
 - Air dry slides for 30-60 minutes.
 - Rinse with PBS.
 - Incubate with 0.3% hydrogen peroxide in PBS for 10 minutes.
 - Rinse with PBS.
 - Incubate with Blocking Buffer for 1 hour at room temperature.
 - Incubate with primary Substance P antibody (diluted in blocking buffer) overnight at 4°C.
 - Rinse with PBS.
 - Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.
 - Rinse with PBS.
 - Incubate with ABC reagent for 30-60 minutes at room temperature.
 - Rinse with PBS.



- Develop with DAB substrate.
- Rinse with PBS.
- Dehydrate, clear, and mount.

Visualizations Substance P Signaling Pathway

Substance P exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Activation of NK1R triggers downstream signaling cascades involving second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[1][15] This signaling can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[2][15]



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Caption: Substance P signaling through the NK1 receptor.

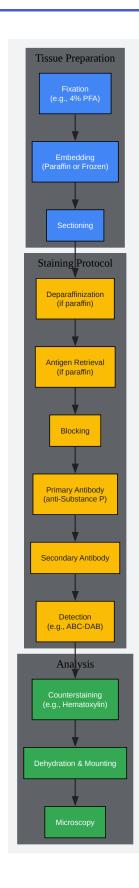




Immunohistochemistry Experimental Workflow

The following diagram illustrates the key steps in a typical immunohistochemistry experiment for detecting Substance P.





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Caption: General workflow for Substance P immunohistochemistry.



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